molecular formula C9H6F3NO B13522931 Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-

Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-

Cat. No.: B13522931
M. Wt: 201.14 g/mol
InChI Key: AJVYETTUPCFOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-: is an organic compound with the molecular formula C_9H_6F_3NO It is characterized by the presence of an isocyanate group (-NCO), a methyl group (-CH_3), and a trifluoromethyl group (-CF_3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)- typically involves the reaction of 1-amino-2-methyl-4-(trifluoromethyl)benzene with phosgene (COCl_2). The reaction proceeds as follows:

    Starting Material: 1-amino-2-methyl-4-(trifluoromethyl)benzene.

    Reagent: Phosgene (COCl_2).

    Reaction Conditions: The reaction is carried out in an inert solvent such as toluene or dichloromethane, under anhydrous conditions, and at a temperature range of 0-5°C to control the exothermic nature of the reaction.

The overall reaction can be represented as:

C9H8F3N+COCl2C9H6F3NO+2HCl\text{C}_9\text{H}_8\text{F}_3\text{N} + \text{COCl}_2 \rightarrow \text{C}_9\text{H}_6\text{F}_3\text{NO} + 2\text{HCl} C9​H8​F3​N+COCl2​→C9​H6​F3​NO+2HCl

Industrial Production Methods

In industrial settings, the production of Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)- follows a similar synthetic route but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure efficient mixing and heat control.

    Safety Measures: Due to the use of phosgene, which is highly toxic, stringent safety protocols are implemented.

    Purification: The crude product is purified using distillation or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of carbamic acids or esters.

    Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React to form carbamates.

    Water: Reacts to form carbamic acid, which can decompose to form amines and carbon dioxide.

Major Products

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyurethanes: Formed from the reaction with polyols.

Scientific Research Applications

Chemistry

    Synthesis of Polymers: Used in the production of polyurethanes, which have applications in foams, adhesives, and coatings.

    Intermediate in Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Biology and Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry

    Coatings and Adhesives: Utilized in the formulation of high-performance coatings and adhesives due to its reactivity with polyols and other compounds.

    Material Science: Employed in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism by which Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)- exerts its effects involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is harnessed in various applications, such as polymerization and bioconjugation.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-isocyanato-4-(trifluoromethyl)-: Similar structure but with the isocyanate group at a different position.

    Benzene, 1-isocyanato-3-(trifluoromethyl)-: Another positional isomer.

    1-Chloro-4-isocyanato-2-(trifluoromethyl)benzene: Contains a chlorine atom in addition to the isocyanate and trifluoromethyl groups.

Uniqueness

Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)- is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring, which can influence its reactivity and physical properties. The trifluoromethyl group imparts increased lipophilicity and electron-withdrawing effects, while the methyl group can affect steric interactions.

This compound’s unique combination of functional groups makes it valuable in various chemical syntheses and industrial applications.

Properties

Molecular Formula

C9H6F3NO

Molecular Weight

201.14 g/mol

IUPAC Name

1-isocyanato-2-methyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H6F3NO/c1-6-4-7(9(10,11)12)2-3-8(6)13-5-14/h2-4H,1H3

InChI Key

AJVYETTUPCFOKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.